

Introduction: Unlocking Synthetic Versatility with a Highly Reactive Chiral Precursor

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Compound of Interest

Compound Name: (S)-Ethyl 3-hydroxy-4-iodobutanoate

CAS No.: 112100-39-7

Cat. No.: B052107

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(S)-Ethyl 3-hydroxy-4-iodobutanoate is a specialized chiral building block of significant interest to synthetic chemists in pharmaceutical and fine chemical development. While its direct citation in literature is less common than its chloro- and bromo-analogs, its synthetic utility is arguably greater due to the superior leaving group ability of iodine. The molecule features a stereodefined hydroxyl group at the C3 position and a highly reactive primary iodide at the C4 position. This combination makes it an exceptionally potent electrophile for introducing the chiral (S)-3-hydroxy-4-substituted-butanoyl moiety, a key structural motif in a variety of biologically active molecules, including the side chain of blockbuster drugs like Atorvastatin.^[1]
^[2]

This guide provides a comprehensive overview of the practical synthesis of **(S)-Ethyl 3-hydroxy-4-iodobutanoate** from its more common chloro-precursor and details a representative application in nucleophilic substitution, empowering researchers to leverage its enhanced reactivity in complex synthetic routes.

Physicochemical Properties, Handling, and Safety

Given the sparse literature on this specific iodo-analog, some properties are estimated based on its structure and comparison to related compounds. Utmost caution is advised during handling.

Property	Value / Information	Source / Rationale
Molecular Formula	C ₆ H ₁₁ I O ₃	-
Molecular Weight	258.05 g/mol	[3]
CAS Number	Not assigned for (S)-enantiomer. (R)-enantiomer is 112083-27-9.	[3]
Appearance	Expected to be a colorless to pale yellow liquid.	Analogy to similar compounds.
Boiling Point	Decomposes upon heating; best purified by column chromatography.	Alkyl iodides are often heat and light-sensitive.
Solubility	Soluble in most organic solvents (EtOAc, DCM, Acetone, THF). Insoluble in water.	Standard for organic esters.
Storage	Store at <4°C under an inert atmosphere (Argon or Nitrogen), protected from light.	Critical: Alkyl iodides can decompose, releasing I ₂ , leading to discoloration.

Safety & Handling Precautions:

- **Toxicity:** Alkyl iodides are potent alkylating agents and should be considered toxic and mutagenic. Handle with extreme care.
- **Irritant:** Assumed to be a strong irritant to the eyes, skin, and respiratory system (lachrymator).
- **Personal Protective Equipment (PPE):** Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.

- In case of exposure:
 - Skin: Immediately wash with soap and copious amounts of water.
 - Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.
 - Inhalation: Move to fresh air immediately.
- Disposal: Dispose of as hazardous organic waste in accordance with local and institutional regulations.

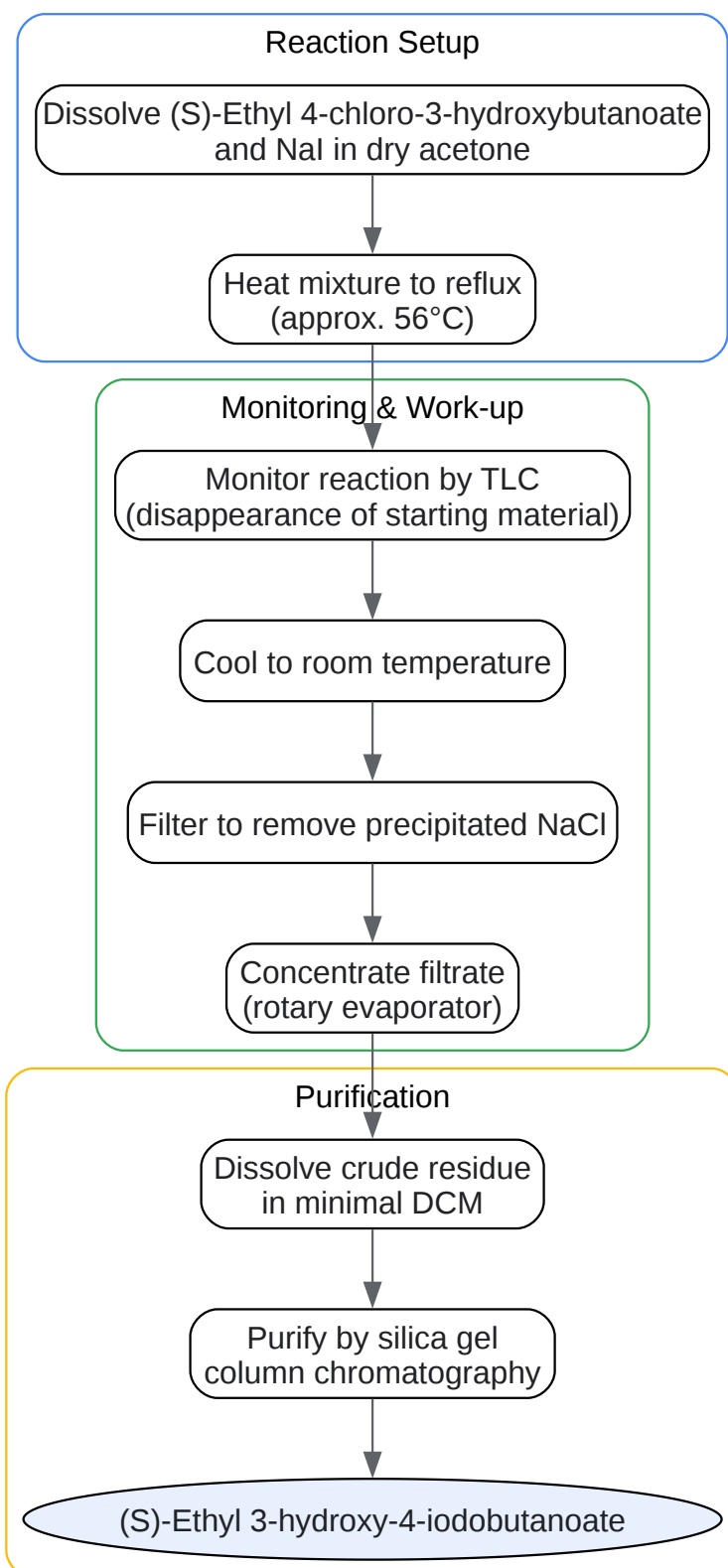
Protocol 1: Synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate via Finkelstein Reaction

The most direct and efficient method to prepare the title compound is via a Finkelstein halogen exchange reaction.^{[4][5]} This protocol utilizes the widely available and stable (S)-Ethyl 4-chloro-3-hydroxybutanoate as the starting material. The reaction equilibrium is driven to completion by the precipitation of sodium chloride in acetone.

Causality and Mechanistic Insight:

The Finkelstein reaction is a classic S_N2 process. The iodide ion (I^-) is an excellent nucleophile, and it attacks the primary carbon bearing the chlorine atom, displacing it. The choice of acetone as the solvent is critical; while sodium iodide (NaI) is soluble in acetone, the resulting sodium chloride (NaCl) is not. This insolubility causes NaCl to precipitate, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle.^[5]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology

- Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-Ethyl 4-chloro-3-hydroxybutanoate (1.0 eq, e.g., 5.0 g, 30.0 mmol).
- Solvent and Reagent Addition: Add anhydrous sodium iodide (1.5 eq, e.g., 6.74 g, 45.0 mmol) and dry acetone (approx. 10 mL per gram of starting material, e.g., 50 mL).
 - Scientist's Note: Using an excess of sodium iodide ensures a high reaction rate. The acetone must be dry to prevent side reactions and ensure effective precipitation of NaCl.
- Reaction: Heat the mixture to reflux (oil bath temperature ~60-65 °C) with vigorous stirring. A white precipitate (NaCl) will begin to form as the reaction proceeds.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product will have a lower R_f value than the starting material. The reaction is typically complete within 4-8 hours.
- Work-up:
 - Once the starting material is consumed, cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of Celite® to remove the precipitated NaCl. Wash the filter cake with a small amount of acetone.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Be careful not to use excessive heat (<40°C).
- Purification:
 - The crude residue is typically a pale yellow oil. Dissolve it in a minimal amount of dichloromethane (DCM).
 - Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).
 - Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield **(S)-Ethyl 3-hydroxy-4-iodobutanoate** as a colorless to

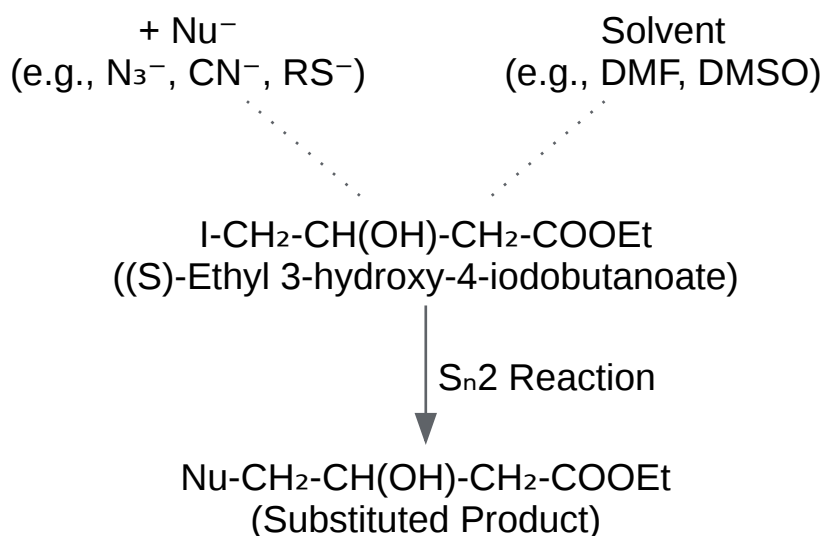
pale yellow oil.

Protocol 2: Application in S_N2 Nucleophilic Substitution

The primary utility of **(S)-Ethyl 3-hydroxy-4-iodobutanoate** is as a potent electrophile for forming new carbon-heteroatom or carbon-carbon bonds at the C4 position. The carbon-iodine bond is significantly weaker and more polarizable than the corresponding C-Cl or C-Br bonds, making the iodo-compound the most reactive of the series for S_N2 displacement.

This protocol details a representative reaction with sodium azide to form (S)-Ethyl 4-azido-3-hydroxybutanoate, a versatile intermediate for synthesizing chiral amines and other nitrogen-containing heterocycles.

General Reaction Scheme



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Caption: General S_N2 reactivity of the title compound.

Step-by-Step Methodology (Azide Substitution)

- Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve **(S)-Ethyl 3-hydroxy-4-iodobutanoate** (1.0 eq) in a polar aprotic solvent such as

Dimethylformamide (DMF) (approx. 5-10 mL per mmol of substrate).

- Nucleophile Addition: Add sodium azide (NaN_3) (1.2 - 1.5 eq).
 - Safety Critical: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. Use with extreme caution and follow all institutional safety protocols for handling this reagent.
- Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate if necessary).
- Monitoring: Monitor the reaction by TLC. The azide product is typically more polar than the starting iodide. The reaction is often complete in 2-6 hours at room temperature.
- Work-up:
 - Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
 - Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes, to yield the pure (S)-Ethyl 4-azido-3-hydroxybutanoate.

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